3-(Cyclopentyloxy)-4-methoxybenzaldehyde

PDE4D Selectivity CNS

3-(Cyclopentyloxy)-4-methoxybenzaldehyde (CAS 67387-76-2), commonly designated as GEBR-7b, is a substituted benzaldehyde derivative with a molecular weight of 220.26 g/mol and the molecular formula C13H16O3. This compound functions as a phosphodiesterase-4 (PDE4) inhibitor and is specifically recognized as a research tool for probing PDE4D isoform function.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 67387-76-2
Cat. No. B1671418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)-4-methoxybenzaldehyde
CAS67387-76-2
SynonymsGEBR-7b, (E)-3-(cyclopentyloxy)-4-methoxybenzaldehyde, O-2-(2,6-dimethylmorpholino)-2-oxoethyl oxime
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)OC2CCCC2
InChIInChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
InChIKeyFZFWPURYSWKIRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-(Cyclopentyloxy)-4-methoxybenzaldehyde (CAS 67387-76-2) for PDE4D-Focused Research Procurement


3-(Cyclopentyloxy)-4-methoxybenzaldehyde (CAS 67387-76-2), commonly designated as GEBR-7b, is a substituted benzaldehyde derivative with a molecular weight of 220.26 g/mol and the molecular formula C13H16O3 [1]. This compound functions as a phosphodiesterase-4 (PDE4) inhibitor and is specifically recognized as a research tool for probing PDE4D isoform function [2]. Its structure, featuring cyclopentyloxy and methoxy substituents on the benzaldehyde core, provides the basis for a range of derivatives with distinct pharmacological profiles [3].

The Critical Risk of Substituting 3-(Cyclopentyloxy)-4-methoxybenzaldehyde with Other PDE4 Inhibitors


The class of PDE4 inhibitors is highly heterogeneous, with individual compounds exhibiting vastly different isoform selectivity profiles that directly dictate their therapeutic window and side-effect liability. For instance, while the first-generation inhibitor rolipram demonstrates PDE4 inhibition, its clinical utility has been severely limited by a narrow therapeutic window marked by emesis and sedation [1]. Similarly, second-generation inhibitors like cilomilast and roflumilast have been optimized for respiratory indications with distinct selectivity and pharmacokinetic profiles [2]. In contrast, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (GEBR-7b) has been specifically characterized as a selective PDE4D inhibitor with a unique combination of in vitro potency and in vivo behavioral effects that distinguishes it from both earlier and contemporaneous PDE4 inhibitors [3]. The following quantitative evidence guide details these specific, measurable points of differentiation to support informed procurement decisions.

Quantitative Differentiators of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (GEBR-7b) for Scientific Selection


PDE4D Isoform Selectivity Profile vs. First-Generation PDE4 Inhibitor Rolipram

GEBR-7b demonstrates a marked selectivity for the PDE4D isoform over other PDE4 subtypes (PDE4A4, PDE4B2, PDE4C2), a critical feature for reducing emetic side effects associated with non-selective PDE4 inhibition. In direct assays, GEBR-7b inhibited PDE4D3 with an IC50 of 1.79 μM, while showing less than 10% inhibition of PDE4A4, PDE4B2, and PDE4C2 at a concentration of 10 μM [1]. In contrast, the archetypal PDE4 inhibitor rolipram displays less pronounced isoform selectivity [2].

PDE4D Selectivity CNS Memory

Superior In Vivo Memory Enhancement Potency Compared to Rolipram

In a direct head-to-head comparison, GEBR-7b demonstrated 3 to 10 times greater potency than rolipram in improving memory performance in rodent object recognition tests [1]. This difference in effective dose translates to a substantially improved therapeutic window, as the memory-enhancing doses of GEBR-7b did not produce the emetic side effects commonly observed with rolipram [2].

Cognition Object Recognition In Vivo Efficacy Therapeutic Window

Improved Safety Profile: Emetic Liability Reduction vs. Rolipram

A critical limitation of first-generation PDE4 inhibitors is their emetic liability. GEBR-7b was shown to have a dramatically reduced potential to induce emesis compared to rolipram. At memory-enhancing doses, GEBR-7b caused no emetic-like behavior, whereas rolipram's effective doses were associated with significant emesis [1]. Quantitatively, the emetic potential of GEBR-7b was reduced 100 times compared to rolipram [2].

Emesis Side Effects Safety Therapeutic Window

CNS Target Engagement: In Vivo cAMP Elevation in Hippocampus

GEBR-7b demonstrates functional target engagement in the central nervous system. In vivo microdialysis studies in freely moving rats showed that GEBR-7b, when administered locally at a concentration of 100 μM, caused a significant 40% increase in extracellular cAMP levels in the hippocampus [1]. This quantifiable biochemical effect in a brain region critical for memory consolidation provides a direct link between its PDE4D inhibition and its pro-cognitive effects.

cAMP Hippocampus Target Engagement CNS

Recommended Application Scenarios for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Based on Differential Evidence


Investigating PDE4D-Specific Mechanisms in Memory and Synaptic Plasticity

Given its superior selectivity for the PDE4D isoform over PDE4A, B, and C, and its established ability to increase hippocampal cAMP, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (GEBR-7b) is the compound of choice for dissecting the specific role of PDE4D in long-term potentiation (LTP) and memory consolidation [1]. Its use avoids the confounding off-target effects and poor therapeutic window associated with non-selective PDE4 inhibitors like rolipram, thereby enabling cleaner mechanistic studies in in vitro and ex vivo electrophysiology and biochemistry [2].

Behavioral Pharmacology Studies of Cognitive Enhancement with Minimal Side Effects

The direct evidence of 3 to 10 times greater in vivo potency for memory improvement, combined with a 100-fold reduction in emetic potential compared to rolipram, makes GEBR-7b an ideal tool for rodent behavioral studies [1]. Researchers can administer memory-enhancing doses without the confounding variables of nausea and sedation, ensuring that observed cognitive improvements are not artifacts of illness-induced behavior. This is particularly critical for tasks such as novel object recognition, Morris water maze, and fear conditioning [2].

Validation of PDE4D as a Target for Alzheimer's Disease and Other Tauopathies

The pharmacological profile of GEBR-7b, which includes robust memory enhancement at non-emetic doses and proven CNS target engagement, positions it as a critical tool for preclinical validation studies in Alzheimer's disease (AD) models [1]. Its ability to increase hippocampal cAMP without affecting amyloid-beta (Aβ) levels suggests a mechanism of action that is complementary to anti-amyloid therapies, focusing on restoring impaired cAMP/PKA/CREB signaling [2]. This makes it highly relevant for combination studies or for investigating cognitive deficits in tauopathy models where Aβ pathology is not primary.

Medicinal Chemistry Campaigns for Next-Generation PDE4D Inhibitors

As a well-characterized 'hit' compound with a defined structure-activity relationship (SAR) around the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold, GEBR-7b serves as an essential benchmark and starting point for medicinal chemistry optimization [1]. Researchers aiming to develop novel PDE4D inhibitors with improved pharmacokinetic properties or brain penetration can use GEBR-7b's in vitro IC50, selectivity profile, and in vivo efficacy as a baseline for comparative studies, thereby accelerating lead identification and optimization campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.